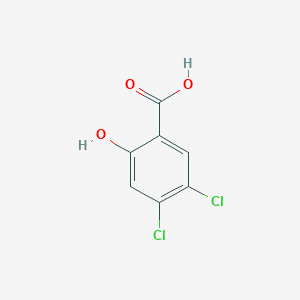

4,5-Dichloro-2-hydroxybenzoic acid

Description

Significance of Halogenated Hydroxybenzoic Acids in Chemical Science

Halogenated hydroxybenzoic acids represent a critical subclass of aromatic compounds, valued for their modified physicochemical properties and diverse reactivity. The introduction of halogen atoms, such as chlorine, onto the benzene (B151609) ring of a hydroxybenzoic acid can profoundly influence its electronic environment, acidity, lipophilicity, and metabolic stability. nih.gov This structural modification is a cornerstone of modern medicinal chemistry and materials science.

The presence of halogens can enhance the biological activity of a parent molecule. For instance, halogenation can lead to stronger binding interactions with biological targets like enzymes and receptors. These interactions are fundamental to the design of new therapeutic agents. In the realm of agrochemicals, halogenated compounds are integral to the formulation of effective herbicides and pesticides. researchgate.netlookchem.com The stability of the carbon-halogen bond often imparts persistence, a desirable trait for long-lasting crop protection. nih.gov Furthermore, these compounds serve as versatile intermediates in organic synthesis, where the halogen atoms can act as leaving groups or direct further substitutions on the aromatic ring, enabling the construction of more complex molecules. researchgate.netgoogle.com

Historical Context of Substituted Benzoic Acids in Organic Synthesis and Biological Applications

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century when it was first isolated from gum benzoin (B196080) through dry distillation. chemeurope.comwikipedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.com A pivotal moment in the history of substituted benzoic acids was the discovery of the antifungal properties of benzoic acid in 1875, which established its use as a food preservative. chemeurope.comwikipedia.org

The synthesis of substituted benzoic acids has evolved significantly over time. Early industrial methods involved processes like the hydrolysis of benzotrichloride. chemeurope.comwikipedia.org A key development was the Kolbe-Schmitt reaction, which allows for the synthesis of hydroxybenzoic acids, such as salicylic (B10762653) acid, by reacting a sodium phenoxide with carbon dioxide under pressure. google.comweebly.com This reaction became fundamental to the industrial production of aspirin's precursor.

Throughout the 20th century, the functionalization of the benzoic acid scaffold led to a vast array of compounds with important applications. preprints.orgresearchgate.net Modifications to the benzene ring have yielded diuretics, analgesics, anti-inflammatory drugs, and anticancer agents. preprints.orgresearchgate.net This history underscores the foundational role of substituted benzoic acids as a versatile and enduring platform for discovering new biologically active molecules and building blocks for chemical synthesis. ijarsct.co.in

Current Research Landscape and Future Imperatives for 4,5-Dichloro-2-hydroxybenzoic Acid

Current research on this compound and its isomers, such as 3,6-dichloro-2-hydroxybenzoic acid, is largely focused on their roles as intermediates in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. researchgate.netlookchem.com For example, 3,6-dichloro-2-hydroxybenzoic acid is a crucial precursor to the widely used herbicide dicamba (B1670444). researchgate.netgoogle.com The synthesis of these dichlorinated hydroxybenzoic acids is an area of active investigation, with research aimed at developing more efficient and environmentally benign processes that avoid the high pressures and temperatures of traditional methods like the Kolbe-Schmitt reaction. researchgate.netgoogle.com

Future imperatives for compounds like this compound lie in the exploration of their potential biological activities. The specific arrangement of its functional groups suggests it could be a valuable scaffold for designing novel therapeutic agents. Research into related halogenated and hydroxylated benzoic acid derivatives has revealed activities such as antimicrobial, anticancer, and anti-inflammatory properties. lookchem.commdpi.comnih.gov Therefore, a key future direction will be the systematic screening of this compound and its derivatives against various biological targets. This exploration could unlock new applications in medicine, complementing its established role as a synthetic intermediate.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₃ | uni.lu |

| Molecular Weight | 207.01 g/mol | lookchem.com |

| Monoisotopic Mass | 205.95375 Da | uni.lu |

| CAS Number | 13629-41-9 | N/A |

| IUPAC Name | This compound | uni.lu |

| Predicted XlogP | 2.9 | uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 133.7 Ų | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXXZZOQAUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630018 | |

| Record name | 4,5-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50274-58-3 | |

| Record name | 4,5-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 Hydroxybenzoic Acid

Established and Emerging Synthetic Routes for Dichlorohydroxybenzoic Acids

The synthesis of dichlorinated hydroxybenzoic acids, including the specific isomer 4,5-dichloro-2-hydroxybenzoic acid, can be achieved through various chemical strategies. These methods range from direct halogenation of precursor molecules to more complex multi-step syntheses. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and required purity of the final product.

Direct Halogenation Approaches and Regioselectivity

Direct chlorination of 2-hydroxybenzoic acid (salicylic acid) is a common approach for the synthesis of its chlorinated derivatives. However, controlling the regioselectivity to obtain the desired 4,5-dichloro isomer can be challenging. The hydroxyl and carboxyl groups of salicylic (B10762653) acid direct incoming electrophiles to specific positions on the aromatic ring. The hydroxyl group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director.

During the chlorination of salicylic acid, a mixture of products is often formed, including 5-chlorosalicylic acid, 3-chlorosalicylic acid, and 3,5-dichlorosalicylic acid. ias.ac.in Achieving the 4,5-dichloro substitution pattern typically requires specific reaction conditions and potentially the use of protecting groups or alternative starting materials. For instance, controlling the rate of chlorine gas addition and the reaction temperature can influence the product distribution. ias.ac.in Research has shown that chlorination of salicylic acid at 0-5°C can lead to the formation of the dichloro acid. ias.ac.in

The regioselectivity of halogenation can be influenced by the presence of directing groups. nih.gov The coordination of a catalyst with a directing group on the substrate is a key factor in enhancing regioselectivity during direct C-H chlorination reactions. nih.gov

Multi-Step Synthesis from Precursor Molecules

Due to the challenges in controlling regioselectivity in direct chlorination, multi-step synthetic routes are often employed to produce specific isomers like this compound. One such strategy involves the Kolbe-Schmitt reaction, a carboxylation method used in the industrial synthesis of salicylic acid derivatives. A known process for synthesizing 3,6-dichloro-2-hydroxybenzoic acid, a key intermediate for the herbicide dicamba (B1670444), utilizes a high-temperature, high-pressure Kolbe-Schmitt carboxylation. researchgate.net A similar approach starting from 2,5-dichlorophenol (B122974) can be envisioned for the synthesis of this compound.

A disclosed synthetic method for 3,6-dichloro-2-hydroxybenzoic acid involves the following steps:

Salt formation of 2,5-dichlorophenol.

High-pressure carboxylation of the dichlorophenol salt using carbon dioxide in the presence of a potassium chloride catalyst to yield 3,6-dichloro-2-hydroxybenzoate. google.com

Refining the product through pH adjustments and purification steps. google.com

Another innovative, non-Kolbe-Schmitt process to prepare 3,6-dichloro-2-hydroxybenzoic acid from salicylic acid in four chemical steps has also been described, highlighting the ongoing efforts to develop more efficient synthetic routes. researchgate.net These multi-step approaches, while potentially longer, offer greater control over the final product's isomeric purity.

Catalytic Methods in the Synthesis of Halogenated Aromatic Carboxylic Acids

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. numberanalytics.com In the context of halogenated aromatic carboxylic acids, various catalytic systems have been developed.

Palladium(II) catalysis has been shown to be effective for the ortho-chlorination of salicylic acid derivatives. google.com This method can be part of a reaction sequence to produce 3,6-dichloro substituted salicylic acid derivatives. google.com

Furthermore, general catalytic methods for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids have been reported. nih.gov These methods often utilize copper catalysts in combination with a light source and an oxidant, proceeding through an aryl radical intermediate. nih.gov By modifying the halogenation reagent and reaction conditions, this strategy can provide access to a wide range of aryl halides from their corresponding carboxylic acids. nih.gov Iron salts under visible light have also been used to catalyze the decarboxylative halogenation of aliphatic carboxylic acids. researchgate.net

The development of new catalysts and reaction conditions continues to be an active area of research, aiming to improve the efficiency, selectivity, and environmental footprint of these important transformations. numberanalytics.com

Derivatization Strategies and Functional Group Interconversions

The chemical reactivity of this compound is largely dictated by its three functional components: the aromatic ring, the hydroxyl group, and the carboxylic acid group. These sites allow for a variety of derivatization strategies and functional group interconversions to produce a diverse range of analogues.

Esterification and Amidation Reactions for Diverse Analogues

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are important classes of compounds with various applications.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. A process for the esterification of hydroxybenzoic acids involves reacting the acid with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com

Amidation: The formation of amides can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester, followed by reaction with an amine. Alternatively, direct condensation of the carboxylic acid with an amine can be accomplished using coupling agents. The synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid has been achieved through the condensation of the corresponding hydrazide with aromatic aldehydes. mdpi.com A similar approach could be applied to this compound to generate a library of hydrazone derivatives.

These derivatization reactions are crucial for creating analogues with modified physicochemical properties, which can be valuable for structure-activity relationship studies in various fields. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated for their antimicrobial and anticancer activities. nih.govelsevierpure.com

Oxidation and Reduction Pathways of the Hydroxyl and Carboxylic Acid Moieties

The hydroxyl and carboxylic acid groups of this compound can undergo oxidation and reduction reactions, leading to different classes of compounds.

Oxidation: The oxidation of salicylic acid and its derivatives has been studied under various conditions. The oxidation of salicylic acids by quinolinium dichromate in an acid medium has been reported to yield the corresponding hydroxybenzoic acids through the formation of a cyclic chromate (B82759) ester. researchgate.net The electrochemical oxidation of salicylic acid has been shown to produce hydroxylated derivatives such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. ntnu.no The oxidation of salicylic acid by stimulated granulocytes suggests that these compounds can act as free radical scavengers. nih.gov The oxidation of high molecular weight dicarboxylic acids can proceed with the consecutive oxidation to lower molecular weight dicarboxylic acids and can be accompanied by oxidative decarboxylation. researchgate.net

Reduction: The reduction of the carboxylic acid group to an alcohol is a common transformation. However, selective reduction in the presence of other reducible functional groups can be challenging. The reduction of the aromatic ring is also possible under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature.

The interconversion of these functional groups provides access to a wider range of chemical structures derived from this compound, expanding its potential applications in various areas of chemical research.

Nucleophilic Substitution Reactions on Halogenated Positions

The reactivity of the chlorine substituents on the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) is a critical aspect of its chemical behavior. The presence of both an electron-withdrawing carboxylic acid group and an electron-donating hydroxyl group on the ring influences the susceptibility of the C-Cl bonds to nucleophilic attack. Generally, for SNAr reactions to proceed, the aromatic ring needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.commasterorganicchemistry.com In the case of this compound, the carboxylic acid group at C-1 and the chloro substituent at C-5 are para to each other, and the hydroxyl group at C-2 is ortho to the chloro substituent at C-4, which could potentially activate these positions for nucleophilic attack.

While specific studies detailing nucleophilic substitution reactions directly on this compound are not extensively reported in publicly available literature, the principles of SNAr suggest that reactions with strong nucleophiles could be feasible under appropriate conditions. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates.

Two well-established methods for forming C-N and C-O bonds on aryl halides are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation typically uses a copper catalyst, often at high temperatures, to couple aryl halides with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.orgmdpi.comsemanticscholar.orgresearchgate.net The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds and can often be carried out under milder conditions than the Ullmann condensation. wikipedia.orgorganic-chemistry.orgacsgcipr.orgyoutube.combeilstein-journals.org

For instance, the Goldberg reaction, a variant of the Ullmann condensation, facilitates the coupling of anilines with aryl halides. wikipedia.org These methodologies could potentially be applied to this compound to introduce new functionalities at the chlorinated positions. The choice of catalyst, ligand, base, and solvent would be crucial in optimizing such transformations and controlling regioselectivity, should one chlorine atom be more reactive than the other.

| Reaction Type | Catalyst System | Typical Nucleophiles | Key Features |

| Ullmann Condensation | Copper-based (e.g., CuI, Cu powder) | Alcohols, Amines, Thiols | Often requires high temperatures and polar solvents. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Primary and secondary amines | Generally milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.orgacsgcipr.orgbeilstein-journals.org |

Exploration of Stereoselective Synthesis and Chiral Derivatives

The development of chiral derivatives of this compound is an area of significant interest, particularly for applications in medicinal chemistry and materials science where stereochemistry plays a crucial role. Chirality can be introduced into the molecule through various synthetic strategies, primarily by modifying the existing functional groups—the carboxylic acid and the hydroxyl group—with chiral reagents.

One common approach is the formation of chiral esters or amides via reaction of the carboxylic acid moiety with a chiral alcohol or amine, respectively. These reactions typically proceed under standard esterification or amidation conditions. The use of enantiomerically pure alcohols or amines as derivatizing agents allows for the creation of diastereomeric products that can potentially be separated.

For example, the synthesis of chiral amides can be achieved by activating the carboxylic acid group, for instance, by converting it to an acyl chloride, and then reacting it with a chiral amine. Similarly, chiral esters can be synthesized through esterification with a chiral alcohol, often catalyzed by an acid or using a coupling agent.

Biocatalysis offers a powerful alternative for the stereoselective synthesis of chiral molecules. nih.gov Enzymes, such as lipases or esterases, can be employed for the kinetic resolution of racemic mixtures of esters or alcohols derived from this compound. In a kinetic resolution, one enantiomer of the racemic substrate is preferentially transformed by the enzyme, leaving the unreacted enantiomer in high enantiomeric excess.

Furthermore, asymmetric synthesis methodologies can be explored. For instance, the synthesis of chiral BCP (bicyclo[1.1.1]pentane) α-amino acids has been achieved through strategies like chiral resolution. nih.gov While not directly applied to this compound, these principles of introducing chirality through stereoselective reactions are broadly applicable.

| Derivatization Strategy | Reagent Type | Potential Outcome |

| Chiral Esterification | Chiral Alcohols | Diastereomeric esters |

| Chiral Amidation | Chiral Amines | Diastereomeric amides |

| Biocatalytic Resolution | Enzymes (e.g., Lipases) | Enantiomerically enriched esters/alcohols |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4,5-Dichloro-2-hydroxybenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would display two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the hydroxyl group. The protons of the carboxylic acid and hydroxyl groups are exchangeable and will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid typically appears at the most downfield position (around 170 ppm). The carbons attached to the chlorine atoms and the hydroxyl group (C-2, C-4, C-5) will have their resonances shifted downfield compared to the other aromatic carbons (C-1, C-3, C-6). The specific assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC. While experimental data for this specific isomer is not broadly published, data from related compounds like 3,5-dichloro-4-hydroxybenzoic acid and 5-chloro-2-hydroxybenzoic acid aid in predicting the spectral characteristics. spectrabase.comchemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-3 | ~7.3 - 7.5 |

| H-6 | ~7.8 - 8.0 | |

| -OH | Variable (broad) | |

| -COOH | Variable (broad) | |

| ¹³C | C-1 | ~115 - 120 |

| C-2 | ~155 - 160 | |

| C-3 | ~118 - 122 | |

| C-4 | ~125 - 130 | |

| C-5 | ~128 - 133 | |

| C-6 | ~130 - 135 | |

| C=O | ~168 - 172 |

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, is employed to identify the functional groups and to study the bonding within the this compound molecule.

FTIR Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Key expected absorptions include a broad band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The O-H stretch of the phenolic group typically appears as a sharp to broad band around 3200-3600 cm⁻¹. A strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid is expected around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Cl bonds would also be Raman active. The technique is particularly useful for studying the molecule in aqueous solutions, where water absorption bands can interfere with FTIR analysis. Studies on related molecules like 3,5-dichloro salicylic (B10762653) acid provide a basis for interpreting the vibrational spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | FTIR | 2500 - 3300 (broad) |

| O-H Stretch (Phenolic) | FTIR | 3200 - 3600 |

| C=O Stretch (Carbonyl) | FTIR/Raman | 1680 - 1710 (strong) |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 |

| C-O Stretch | FTIR | 1200 - 1350 |

| C-Cl Stretch | FTIR/Raman | 600 - 800 |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The monoisotopic mass of this compound is 205.95 Da. uni.lu

Using electron ionization (EI), the molecule is expected to show a distinct molecular ion peak ([M]⁺) at m/z 206, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion, and the loss of the entire carboxyl group (•COOH) or carbon dioxide (CO₂) after rearrangement. For this specific molecule, fragmentation could proceed via:

Loss of H₂O: A fragment corresponding to [M-H₂O]⁺ may be observed.

Decarboxylation: Loss of CO₂ to yield a dichlorophenol ion.

Loss of HCl: Elimination of a hydrogen chloride molecule.

Electrospray ionization (ESI), a softer ionization technique, would typically show the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 205, which is often the base peak. uni.lu In positive ion mode, the protonated molecule [M+H]⁺ at m/z 207 or adducts with sodium [M+Na]⁺ at m/z 229 may be observed. uni.lu Tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion can confirm fragmentation pathways, such as the loss of CO₂ (44 Da).

Table 3: Predicted Mass Spectrometry Fragments and Adducts for this compound

| Ion | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [M-H]⁻ | C₇H₃Cl₂O₃⁻ | 204.94647 | ESI (-) |

| [M+H]⁺ | C₇H₅Cl₂O₃⁺ | 206.96103 | ESI (+) |

| [M+Na]⁺ | C₇H₄Cl₂NaO₃⁺ | 228.94297 | ESI (+) |

| [M-H-CO₂]⁻ | C₆H₃Cl₂O⁻ | 160.95661 | ESI-MS/MS (-) |

X-ray Crystallography for Solid-State Structure Determination and Conformation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound in a suitable solvent (like methanol (B129727) or ethanol) is expected to show absorption bands in the UV region, arising from π → π* transitions within the substituted benzene ring. The presence of the hydroxyl group (an auxochrome) and the two chlorine atoms will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. The exact position of the absorption maxima (λmax) can be influenced by solvent polarity and pH, as deprotonation of the phenolic and carboxylic acid groups alters the electronic structure of the chromophore.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Solvent Dependency |

|---|---|---|

| π → π | 280 - 320 | Moderate |

| π → π | 240 - 260 | Low |

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Therefore, derivatization is typically required to convert the acidic protons of the hydroxyl and carboxyl groups into less polar, more volatile groups (e.g., by silylation or methylation) prior to injection. This allows for efficient separation and quantification.

Thermal Stability Studies using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are used to determine the stability of this compound at elevated temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show thermal stability up to its melting point, followed by one or more mass loss steps corresponding to its decomposition. The decomposition process would involve the loss of water, carbon dioxide, and potentially hydrogen chloride, leading to a final carbonaceous residue.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and a reference material. The DTA curve would show an endothermic peak corresponding to the melting of the compound. For the related isomer, 3,5-dichloro-4-hydroxybenzoic acid, the melting point is reported to be in the range of 264-266 °C. sigmaaldrich.com Exothermic peaks at higher temperatures would indicate the decomposition process. Combining TGA and DTA provides a comprehensive profile of the thermal events the compound undergoes upon heating.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to predict the properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and a wide array of associated molecular properties. For 4,5-Dichloro-2-hydroxybenzoic acid, these calculations would provide a foundational understanding of its molecular characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a basis set such as 6-311++G(d,p) within a DFT framework (for example, using the B3LYP functional), the bond lengths, bond angles, and dihedral angles of this compound would be calculated. These parameters are crucial for understanding the steric and electronic effects of the chloro, hydroxyl, and carboxylic acid functional groups on the benzene (B151609) ring.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) (Note: This table is illustrative and not based on actual published data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C1-C2 | 1.40 | C6-C1-C2 | 120.0 |

| C4-Cl | 1.74 | C3-C4-Cl | 119.5 |

| C5-Cl | 1.74 | C6-C5-Cl | 119.5 |

| C2-O1 | 1.36 | C1-C2-O1 | 121.0 |

Following geometry optimization, the electronic structure would be analyzed, primarily through the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) (Note: This table is illustrative and not based on actual published data for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsion of the chemical bonds. By comparing the theoretical spectrum with experimental data (if available), a detailed assignment of the spectral bands can be achieved. This analysis confirms the optimized structure as a true energy minimum and provides a deeper understanding of the molecule's dynamics. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, C-Cl stretching modes, and various aromatic ring vibrations.

Table 3: Predicted Vibrational Frequencies and Assignments (Illustrative) (Note: This table is illustrative and not based on actual published data for this compound.)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3500 | O-H stretch (hydroxyl) |

| 3300 | O-H stretch (carboxylic acid) |

| 1700 | C=O stretch (carboxylic acid) |

| 1600 | C=C aromatic stretch |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically denote areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, and positive potential near the hydrogen atoms of these groups. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. While no specific QSAR/QSPR models for this compound have been reported, such a study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound and a set of structurally related molecules. These descriptors would then be used to build a predictive model for a specific activity, such as herbicidal or antimicrobial effects, which are common for halogenated aromatic acids.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation of the carboxylic acid and hydroxyl groups, and to understand its behavior in different solvent environments. If a biological target for this compound were identified, MD simulations could be used to model the ligand-target interactions, providing insights into the binding mode, stability of the complex, and the key residues involved in binding. This information is crucial for rational drug design and understanding the mechanism of action.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Computational chemistry can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). These calculations are typically performed using DFT methods. For this compound, the presence of electron-donating (hydroxyl) and electron-withdrawing (chloro and carboxyl) groups on the aromatic ring suggests that it might exhibit NLO properties due to intramolecular charge transfer. Theoretical calculations would quantify the magnitude of this effect and assess its potential for NLO applications.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties and Efficacy Studies

While research into the antimicrobial effects of 4,5-Dichloro-2-hydroxybenzoic acid is not as extensive as for other related compounds, preliminary investigations and data from broader studies on hydroxybenzoic acids provide some insights into its potential activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Specific studies detailing the antibacterial spectrum of this compound are limited. However, the broader class of hydroxybenzoic acids has demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is generally attributed to their ability to disrupt the bacterial cell membrane, interfere with nutrient uptake, and inhibit essential enzymatic activities. The presence of chlorine atoms on the benzene (B151609) ring of this compound is hypothesized to enhance its lipophilicity, potentially facilitating its passage through the bacterial cell wall and membrane, thereby increasing its antibacterial efficacy compared to its non-halogenated parent compound. Further targeted studies are required to establish a definitive profile of its antibacterial activity and the minimum inhibitory concentrations (MICs) against various bacterial strains.

Antifungal Efficacy and Spectrum of Activity

The antifungal potential of this compound remains an area requiring more focused research. Generally, phenolic compounds can exert antifungal effects by disrupting the fungal cell wall and membrane integrity, leading to leakage of cellular contents and ultimately cell death. The structural features of this compound suggest it may interfere with fungal metabolic pathways. However, without specific efficacy studies, its spectrum of activity against clinically relevant fungal species is yet to be determined.

Antimycobacterial Potential and Target Identification (e.g., HsaD)

There is a notable lack of specific research investigating the antimycobacterial properties of this compound. While some salicylanilide (B1680751) derivatives have been explored for their activity against Mycobacterium species, with enzymes such as HsaD (3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione dioxygenase) being identified as potential targets, direct evidence for the interaction of this compound with such targets is not currently available in the scientific literature. The potential for this compound to inhibit key mycobacterial enzymes warrants further investigation to explore its utility in the development of new antitubercular agents.

Anticancer Research and Cellular Pathway Modulation

The exploration of this compound in the context of cancer research is an emerging field. Patent literature indicates its use as a precursor in the synthesis of novel compounds with potential anticancer and anti-inflammatory activities. This suggests that the core structure of this molecule may possess or contribute to cytotoxic effects against cancer cells.

Inhibition of Cell Proliferation and Apoptosis Induction

Direct studies on the ability of this compound to inhibit cancer cell proliferation and induce apoptosis are not extensively reported. However, related hydroxybenzoic acid derivatives have been shown to exert antiproliferative effects and trigger programmed cell death in various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. The dichlorinated nature of this compound could potentially modulate its electronic and steric properties, influencing its interaction with cellular targets involved in cell cycle regulation and apoptosis.

Enzyme Inhibition Profiles and Specificity (e.g., Cyclin-Dependent Kinases, Hydrolases)

The specific enzyme inhibitory profile of this compound is not well-characterized. While there is no direct evidence to date of its activity against cyclin-dependent kinases (CDKs) or specific hydrolases, its structural similarity to other known enzyme inhibitors suggests this as a plausible area for future research. The benzoic acid moiety is a common feature in many enzyme inhibitors, and the dichloro-substitution pattern could confer specificity for certain enzyme active sites. Further screening and mechanistic studies are necessary to identify and validate any potential enzymatic targets of this compound and to understand its role in modulating cellular pathways relevant to cancer.

Impact on Proteostasis Network Modules (Autophagy and Proteasomal Pathways)

The proteostasis network, encompassing autophagy and the ubiquitin-proteasome system, is crucial for maintaining cellular health by managing protein quality control. While direct studies on this compound's impact on these pathways are limited, research on structurally related compounds provides insights into potential mechanisms. For instance, 1,3-Dichloro-2-propanol has been shown to inhibit autophagy in HepG2 cells through the P53/AMPK/mTOR signaling pathway. nih.gov This inhibition was dose-dependent and accompanied by reduced expression of P53 and p-AMPK/AMPK, alongside increased p-mTOR/mTOR expression. nih.gov The use of specific inhibitors and activators of this pathway confirmed its significant role in the autophagy inhibition caused by the compound. nih.gov This suggests that dichlorinated compounds can interfere with fundamental cellular maintenance processes.

Antiviral Properties and Mechanistic Elucidation (e.g., Anti-HBV Activity)

Derivatives of benzoic acid have demonstrated a range of antiviral activities. For example, certain 2-hydroxybenzoic acid derivatives have been identified as inhibitors of the sirtuin deacetylase SIRT5, which is a potential target for various diseases. nih.gov While not directly antiviral, this highlights the potential for this class of compounds to interact with key cellular enzymes.

In the context of Hepatitis B Virus (HBV), various phenolic compounds have shown inhibitory effects. Six phenols from Swertia mussotii, including m-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid, were found to inhibit the secretion of HBsAg and HBeAg, as well as HBV DNA replication. nih.gov The anti-HBV mechanism of some polyphenols involves the upregulation of heme oxygenase-1 (HO-1), which can decrease the stability of the HBV core protein and disrupt the refilling of nuclear HBV cccDNA. nih.govnih.gov Flavonoids, another class of polyphenols, have also been shown to possess anti-HBV properties by interfering with multiple stages of the viral life cycle, including viral entry and replication. frontiersin.org

While direct evidence for the anti-HBV activity of this compound is not prominent, the known antiviral properties of similar benzoic acid and phenolic derivatives suggest a potential area for future investigation. nih.govnih.govnih.gov

Role as Plant Growth Regulators and Herbicidal Action Mechanisms (e.g., Synthetic Auxin Mimicry)

The compound 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known synthetic auxin that acts as a systemic herbicide against broadleaf weeds. mt.govwikipedia.org It functions by inducing uncontrolled and unsustainable growth, leading to the death of the plant. mt.govwikipedia.org This mimicry of the plant hormone auxin is a common mechanism for herbicidal action.

Given the structural similarity of this compound to other chlorinated benzoic acid derivatives used as herbicides, it is plausible that it could exhibit similar plant growth regulatory or herbicidal properties. For instance, dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is another auxinic herbicide, and its metabolite, 5-hydroxydicamba (2,5-dichloro-3-hydroxy-6-methoxybenzoic acid), is also recognized for its herbicidal properties. The herbicidal activity of such compounds often stems from their ability to disrupt normal plant growth processes by acting as synthetic auxins.

Research into novel herbicides has included the synthesis of various derivatives of biologically active molecules. For example, novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and shown to exhibit good herbicidal activity against several common weeds. nih.gov

Immunomodulatory Effects (e.g., Mucosal-Associated Invariant T Cells)

The immune system can be modulated by various chemical compounds. Mucosal-associated invariant T (MAIT) cells are innate-like T cells that recognize bacterial ligands presented by the MR1 molecule. nih.gov During obesity, MAIT cells have been shown to promote inflammation in adipose tissue and the ileum, contributing to metabolic dysfunction. nih.gov The use of a MAIT cell inhibitory ligand has demonstrated potential in mitigating inflammation and metabolic disorders. nih.gov

While direct studies on the effect of this compound on MAIT cells are not available, other structurally related compounds have been shown to possess anti-inflammatory properties. For example, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to reduce inflammatory responses in activated microglial cells by inhibiting the production of pro-inflammatory mediators. nih.gov This suggests that halogenated benzoic acid derivatives can have immunomodulatory effects. Dietary polyphenols, a broad class that includes hydroxybenzoic acids, are known to modulate the immune system and reduce inflammation. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of chemical compounds. For 2-hydroxybenzoic acid derivatives, SAR studies have revealed that the carboxylic acid and the adjacent hydroxyl group are essential for their inhibitory activity against SIRT5. nih.gov Modifications to other parts of the molecule have been explored to enhance potency. nih.gov

In the context of anti-sickling properties, SAR studies of benzoic acid derivatives have indicated that strong electron-donating groups on the benzene ring, combined with average lipophilicity, are important for potent activity. For hydroxycinnamic acid derivatives, the synergy with other compounds was found to depend on specific structural elements, including the position of the hydroxyl group on the phenolic ring and the presence of a carbon-carbon double bond. nih.gov

For protein kinase CK2 inhibitors based on 4-(thiazol-5-yl)benzoic acid, the introduction of specific groups at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative activities. nih.gov These examples underscore the importance of systematic structural modifications to improve the desired biological effects of benzoic acid derivatives.

Applications in Materials Science and Supramolecular Chemistry

Crystal Engineering and Design of Crystalline Materials

Crystal engineering relies on the understanding and application of intermolecular interactions to design and assemble molecules into predictable and well-defined crystalline architectures. The functional groups on 4,5-dichloro-2-hydroxybenzoic acid, namely the carboxylic acid, hydroxyl group, and chlorine atoms, provide the necessary tools for creating robust and varied structural motifs.

The carboxylic acid group is a primary site for strong hydrogen bonding, often forming centrosymmetric dimers with neighboring molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further extending the hydrogen-bonding network. Additionally, the chlorine atoms can participate in halogen bonding, an increasingly recognized and utilized non-covalent interaction in crystal engineering. The interplay of these interactions—hydrogen bonding, halogen bonding, and π-π stacking—allows for the controlled assembly of molecules into one-, two-, or three-dimensional networks. This control over the solid-state arrangement is crucial for tuning the physical and chemical properties of the resulting crystalline materials.

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can readily coordinate to metal ions, making it a suitable organic linker for the synthesis of coordination complexes and metal-organic frameworks (MOFs). MOFs are a class of crystalline materials constructed from metal ions or clusters connected by organic ligands, resulting in porous structures with high surface areas. frontiersin.org

The synthesis of MOFs often involves the reaction of a metal salt with an organic linker like this compound in a suitable solvent, sometimes under solvothermal conditions. frontiersin.org For instance, the reaction of metal nitrates like Cd(NO₃)₂·4H₂O or Zn(NO₃)₂·6H₂O with dicarboxylate linkers has been shown to produce porous MOFs. frontiersin.org The resulting MOFs can exhibit diverse topologies and pore environments, which are dictated by the coordination geometry of the metal ion and the length and functionality of the organic linker. The presence of the chloro and hydroxyl groups on the aromatic ring of this compound can further influence the properties of the MOF, for example, by providing additional interaction sites within the pores or by modifying the electronic properties of the framework. These materials are of interest for applications in gas storage and separation. frontiersin.orgdiva-portal.org

Supramolecular Assembly through Non-Covalent Interactions

The predictable and directional nature of non-covalent interactions is the driving force behind the supramolecular assembly of this compound into larger, well-ordered structures. The key interactions at play are hydrogen bonding, halogen bonding, and π-π stacking.

Halogen Bonding: The chlorine atoms on the benzene (B151609) ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. acs.orgnih.gov In the crystal structure of materials containing this compound, these chlorine atoms can form directional interactions with the oxygen atoms of the carboxylate or hydroxyl groups of adjacent molecules, contributing to the stability and dimensionality of the supramolecular assembly. nih.gov

The combination of these non-covalent interactions results in complex and diverse supramolecular architectures. The specific arrangement is a delicate balance of the strengths and geometries of the various interactions.

Development of Functional Materials with Tunable Properties

The ability to control the assembly of this compound through crystal engineering and supramolecular chemistry opens the door to the development of functional materials with tunable properties. By systematically modifying the molecular structure or the crystallization conditions, it is possible to alter the resulting solid-state architecture and, consequently, the material's properties.

For example, the incorporation of this compound into MOFs can lead to materials with tailored pore sizes and chemical environments, making them suitable for selective gas adsorption or catalysis. The functional groups within the pores can be designed to interact specifically with certain guest molecules.

Furthermore, the non-covalent interactions themselves can bestow functionality. The presence of halogen bonds, for instance, is being explored in the design of materials with specific electronic and optical properties. acs.org The ordered arrangement of molecules in the crystalline state can lead to anisotropic properties, where the material behaves differently depending on the direction of measurement. This is particularly relevant for applications in electronics and optics. The development of porous organic frameworks built through hydrogen bonds is also an active area of research for applications in gas storage and separation. nih.gov

The tunability of these materials stems from the modular nature of the building blocks and the directional and specific nature of the non-covalent interactions that hold them together.

Environmental Fate, Ecotoxicology, and Remediation Studies

Degradation Pathways in Environmental Compartments (Hydrolysis, Photolysis, Biodegradation)

There is currently a lack of specific studies on the degradation pathways of 4,5-Dichloro-2-hydroxybenzoic acid in environmental compartments. No empirical data on its rate of hydrolysis, photolysis, or biodegradation has been found in the reviewed literature.

For context, related chlorinated aromatic acids exhibit varied degradation behaviors. For instance, the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is known to be primarily degraded by microbial action in soil, while photolysis can also contribute to its breakdown. nih.govwikipedia.org Hydrolysis is generally not considered a significant degradation process for dicamba under typical environmental conditions. nih.gov Studies on other herbicides like 2,4-D show that both aerobic and anaerobic biodegradation are possible, with fungi and bacteria playing a key role. nih.gov The degradation of 2,4-dichlorobenzoic acid isomers can be initiated by enzymes such as dioxygenases. researchgate.net However, without specific research, these pathways cannot be assumed for this compound.

Metabolite Identification and Assessment of Transformation Products

No studies identifying the metabolites or transformation products resulting from the degradation of this compound have been identified.

Research on the related herbicide dicamba has identified its major metabolite as 3,6-dichlorosalicylic acid (DCSA), which is formed through demethylation. Another metabolite, 5-hydroxydicamba, is formed via hydroxylation mediated by cytochrome P450 enzymes in plants. The degradation of other dichlorobenzoic acids can proceed through intermediates like 4-hydroxybenzoate. infogalactic.com The potential for some transformation products of chlorinated herbicides to be more toxic than the parent compound is a recognized concern, but no such assessment is available for this compound.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Specific ecotoxicological data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for this compound on aquatic or terrestrial organisms, are not available in the reviewed scientific literature.

As a general class, phenolic halogenated compounds are noted as emerging disinfection byproducts of high toxicity. nih.gov A comparative study on two other isomers, 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid, demonstrated that they possess cytotoxicity in various mammalian cell lines, with the former showing significantly higher toxicity. nih.gov This suggests that the isomeric position of the chlorine and hydroxyl groups plays a crucial role in the toxicological profile. Safety data for related compounds, such as 3,6-dichloro-2-hydroxybenzoic acid (DCSA), indicate it is harmful if swallowed and causes serious eye damage. sigmaaldrich.com Without direct testing, the specific environmental risk of this compound remains uncharacterized.

Bioaccumulation and Environmental Persistence Studies

There are no available experimental studies on the bioaccumulation potential or environmental persistence (e.g., half-life in soil or water) of this compound.

Computational predictions from databases like PubChemLite estimate a XlogP value of 2.9 for this compound, which suggests a potential for bioaccumulation. uni.lu However, this is a theoretical value and has not been experimentally verified. For comparison, the non-chlorinated analogue, 4-hydroxybenzoic acid, has a low bioaccumulation potential. oecd.org Related herbicides like dicamba are known to be highly mobile in soil with a persistence that varies widely depending on environmental conditions like temperature and moisture. nih.gov

Strategies for Environmental Monitoring and Remediation

No specific strategies for the environmental monitoring or remediation of this compound have been documented.

General analytical methods used for other chlorinated benzoic acids, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) often coupled with mass spectrometry (MS), would likely be adaptable for its detection. nih.gov Remediation approaches for other chlorinated organic pollutants include bioremediation, which utilizes the metabolic capabilities of microorganisms (bacteria and fungi) to degrade the contaminant, and advanced oxidation processes. nih.govnih.gov The applicability and effectiveness of these methods for this compound would require specific investigation.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4,5-Dichloro-2-hydroxybenzoic Acid

The current body of public scientific literature on this compound is notably sparse. The compound is primarily recognized and available as a chemical intermediate ambeed.com. Its fundamental properties, such as molecular formula (C₇H₄Cl₂O₃) and molecular weight, are cataloged in chemical databases uni.lu. However, unlike its parent compound, 4-hydroxybenzoic acid, which has been extensively studied for its applications as a platform intermediate for various bioproducts and its natural occurrence nih.govwikipedia.org, the dichloro-derivative remains largely uncharacterized in peer-reviewed research. The existing information is mainly confined to patents and supplier catalogues, which points to its use in proprietary synthetic processes rather than broad academic investigation. There is a significant lack of in-depth studies concerning its reactivity, biological activity, and material applications.

Identification of Knowledge Gaps and Unexplored Research Avenues

The limited research creates significant knowledge gaps and, consequently, numerous opportunities for investigation. Key areas where information is critically lacking include:

Biological Activity: There is a near-complete absence of data on the biological effects of this compound. Its potential antimicrobial, antifungal, anti-inflammatory, or cytotoxic properties have not been systematically evaluated. This stands in contrast to other hydroxybenzoic acid derivatives, which are known to possess a range of biological activities nih.govnih.gov.

Toxicological Profile: No comprehensive toxicological or ecotoxicological data is publicly available. The potential environmental impact and human health effects are unknown, which is a critical gap, especially if its use as an intermediate were to expand.

Advanced Synthesis and Reaction Mechanisms: While it can be synthesized, detailed studies on optimizing its production through modern, sustainable methods are not found in the literature. The mechanisms of its formation and its reactivity in further transformations are not well-documented.

Physicochemical Characterization: Beyond basic identifiers, a thorough characterization of its solid-state properties, solubility in various solvent systems, and thermal stability is not readily available.

Polymer and Materials Science Applications: Its potential as a monomer or additive in the development of new materials remains an entirely unexplored field.

Future Prospects in Synthetic Chemistry and Derivatization

The structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a dichlorinated aromatic ring, makes it a versatile scaffold for synthetic chemistry. Future research could focus on its use as a precursor for more complex molecules.

Agrochemicals: Similar to how 3,6-dichloro-2-hydroxybenzoic acid serves as the penultimate intermediate in the synthesis of the herbicide Dicamba (B1670444), this compound could be a starting point for novel herbicides or fungicides google.comresearchgate.netcanada.ca. The specific substitution pattern may lead to compounds with different selectivity or efficacy profiles.

Pharmaceuticals: Chlorinated and hydroxylated benzoic acids are important building blocks in medicinal chemistry google.compatsnap.com. Derivatization of the carboxyl and hydroxyl groups could yield esters, amides, and ethers with potential therapeutic activities. Research into creating libraries of derivatives for high-throughput screening is a promising avenue. For example, hydrazide-hydrazones derived from 4-hydroxybenzoic acid have shown potent antifungal activity mdpi.com.

Fine Chemicals: It can serve as a key intermediate for synthesizing substituted phenols, benzoxazines, or other heterocyclic systems through targeted reactions. The chlorine atoms can act as handles for further functionalization via cross-coupling reactions.

Emerging Opportunities in Biological and Medicinal Chemistry

Given the known biological activities of related compounds, this compound represents a molecule of interest for biological screening.

Antimicrobial and Antifungal Agents: The parent compound, 4-hydroxybenzoic acid, and its esters (parabens) are known for their preservative qualities wikipedia.org. Salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives have well-established pharmacological activities nih.gov. The addition of chlorine atoms can often enhance the antimicrobial potency of phenolic compounds. Future studies should assess the minimum inhibitory concentration (MIC) of this acid and its derivatives against a panel of pathogenic bacteria and fungi mdpi.com.

Enzyme Inhibition: Many phenolic compounds act as enzyme inhibitors. It would be worthwhile to investigate if this compound can inhibit enzymes relevant to disease, such as cyclooxygenases (relevant to inflammation) or laccases in phytopathogenic fungi nih.govmdpi.com.

Anticancer Research: Various phenolic compounds have been studied for their effects on cancer cell lines nih.gov. The unique electronic properties conferred by the chlorine substituents could lead to novel interactions with biological targets, warranting investigation into its cytotoxic effects on cancer cells.

Potential for Advanced Materials Development

The field of materials science offers unexplored opportunities for this compound.

Specialty Polymers: 4-Hydroxybenzoic acid is a monomer used in the production of liquid-crystal polymers (LCPs) that possess high thermal stability and chemical resistance oecd.org. This compound could be explored as a specialty monomer to create new polyesters or polyamides. The chlorine atoms could potentially enhance properties such as:

Flame Retardancy: Chlorinated compounds are often used as flame retardants.

Thermal Stability: The polar C-Cl bonds might increase intermolecular forces, affecting the melting point and degradation temperature.

Chemical Resistance: The electron-withdrawing nature of chlorine could enhance the stability of the polymer backbone.

Functional Coatings and Resins: Its structure could be incorporated into epoxy resins or other coating materials to modify surface properties, adhesion, or environmental resistance.

Sustainable Chemistry Approaches and Environmental Considerations

Future research must also address the environmental footprint of this chemical.

Green Synthesis Routes: Traditional syntheses of related compounds, like the Kolbe-Schmitt reaction, often require high pressure and temperature wikipedia.orggoogle.com. Developing new synthetic pathways that use greener solvents, lower energy inputs, or catalytic methods (including biocatalysis) would be a significant advancement google.com.

Environmental Fate and Degradation: The environmental persistence of chlorinated aromatic compounds is a known concern who.intnih.gov. It is crucial to conduct studies on the biodegradability of this compound. Research should aim to identify potential metabolic pathways in microorganisms and assess its persistence in soil and water systems. The degradation of related chlorobenzoic acids is an active area of research and can provide methodological guidance researchgate.net.

Ecotoxicity Assessment: Given the lack of data, a systematic evaluation of its toxicity to aquatic organisms (algae, daphnia, fish) is necessary to understand its potential environmental risk oecd.orgnih.gov. Understanding its impact is essential before any large-scale application can be considered.

Interactive Data Table: Properties of this compound and Related Compounds

This table summarizes key identifiers and predicted properties for the title compound and its isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |

| This compound | C₇H₄Cl₂O₃ | 207.01 | 50274-58-3 | 2.9 uni.lu |

| 3,6-Dichloro-2-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01 | 3401-80-7 | - |

| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 50-79-3 | 2.8 nih.gov |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 99-96-7 | 1.58 wikipedia.org |

| 4-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.56 | 5106-98-9 | 3.1 pharmacompass.com |

| 5-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.56 | 321-14-2 | - |

Data sourced from PubChem and other chemical databases. XLogP is a computed measure of hydrophobicity.

Q & A

Q. What are the key physicochemical properties of 4,5-Dichloro-2-hydroxybenzoic acid, and how are they experimentally determined?

Answer: The compound (CAS 320-72-9) has a molecular formula C₇H₄Cl₂O₃ , molecular weight 207.01 g/mol , and a melting point of 221–224°C . Key characterization methods include:

Q. What synthetic routes are commonly employed for this compound?

Answer: A typical synthesis involves direct halogenation of salicylic acid derivatives :

Chlorination : React 2-hydroxybenzoic acid (salicylic acid) with chlorine gas or SOCl2 in the presence of a Lewis catalyst (e.g., FeCl3) under controlled temperature (60–80°C) .

Selective positioning : Use steric or electronic directing groups to achieve 4,5-dichloro substitution.

Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>97%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for:

Q. How can researchers address contradictions in reported biological activity data for this compound?

Answer:

- Standardize assay conditions : Variations in solvent (DMSO vs. aqueous buffers) and cell lines can alter results. For example, antimicrobial activity against Bacillus subtilis was reported at 50 µg/mL in Mueller-Hinton broth .

- Validate purity : Impurities from synthesis (e.g., residual chlorinated byproducts) may skew bioactivity. Use LC-MS to confirm compound integrity .

Q. What strategies optimize the compound’s solubility for in vitro studies?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers to enhance solubility without cytotoxicity.

- pH adjustment : Deprotonate the carboxylic acid group (pKa ~2.5) in neutral/basic conditions .

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for cell culture assays .

Methodological Challenges

Q. How to design experiments analyzing the compound’s supramolecular interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.